molecular formula C15H24N2O4S B11081638 4-methyl-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

4-methyl-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

Cat. No.: B11081638
M. Wt: 328.4 g/mol
InChI Key: SGORHYPTLAAUFN-UHFFFAOYSA-N
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Description

    4-methyl-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide: is a chemical compound with the following properties:
    • Molecular Formula:

      C15H24N2O4S\mathrm{C_{15}H_{24}N_2O_4S}C15​H24​N2​O4​S

    • Molecular Weight: 328.43 g/mol
    • Synonyms: this compound
  • It belongs to the class of sulfonamides and contains both nitro and methyl groups. Sulfonamides are widely used in medicinal chemistry due to their antibacterial and antifungal properties.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. industrial production methods likely involve multistep synthesis, starting from commercially available precursors.
    • Researchers may explore various synthetic strategies, including sulfonation, nitration, and alkylation, to obtain this compound.
  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, such as

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry: Sulfonamides have been used as antibacterial agents due to their inhibition of bacterial enzymes involved in folic acid synthesis.

      Biological Research: Researchers may explore the compound’s effects on cellular processes, enzyme inhibition, or receptor interactions.

      Industrial Applications: Sulfonamides find use in dyes, pharmaceuticals, and other chemical processes.

  • Mechanism of Action

    • The exact mechanism of action for this specific compound is not well-documented. sulfonamides generally inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria.
    • By disrupting folate production, sulfonamides hinder bacterial growth and proliferation.
  • Comparison with Similar Compounds

    • Unfortunately, without specific literature references, I cannot provide a direct comparison with similar compounds. researchers may explore related sulfonamides and assess their unique features.

    Properties

    Molecular Formula

    C15H24N2O4S

    Molecular Weight

    328.4 g/mol

    IUPAC Name

    4-methyl-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

    InChI

    InChI=1S/C15H24N2O4S/c1-11-7-8-12(9-13(11)17(18)19)22(20,21)16-15(5,6)10-14(2,3)4/h7-9,16H,10H2,1-6H3

    InChI Key

    SGORHYPTLAAUFN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)[N+](=O)[O-]

    Origin of Product

    United States

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